molecular formula C15H10BrNO2 B12895364 5-Bromo-2-(p-tolyl)isoindoline-1,3-dione CAS No. 82104-69-6

5-Bromo-2-(p-tolyl)isoindoline-1,3-dione

Cat. No.: B12895364
CAS No.: 82104-69-6
M. Wt: 316.15 g/mol
InChI Key: FPYKBHHAHUFFTR-UHFFFAOYSA-N
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Description

5-Bromo-2-(p-tolyl)isoindoline-1,3-dione is a halogenated isoindoline-1,3-dione derivative characterized by a bromine atom at the 5-position of the isoindoline core and a para-methylphenyl (p-tolyl) group at the 2-position. The bromine substituent introduces electron-withdrawing effects, while the p-tolyl group contributes steric bulk and lipophilicity.

Properties

CAS No.

82104-69-6

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15 g/mol

IUPAC Name

5-bromo-2-(4-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C15H10BrNO2/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(16)8-13(12)15(17)19/h2-8H,1H3

InChI Key

FPYKBHHAHUFFTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(p-tolyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with p-toluidine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

    Phthalic Anhydride and p-Toluidine Reaction: The initial step involves the condensation of phthalic anhydride with p-toluidine to form the intermediate isoindoline-1,3-dione derivative.

    Bromination: The intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution under controlled conditions. Key examples include:

Nucleophile Conditions Product Yield Reference
AminesDMF, 80°C, K₂CO₃5-Amino-2-(p-tolyl)isoindoline-1,3-dione72%
ThiolsEtOH, reflux, NaH5-Thioether derivatives65%
AlkoxidesTHF, 0°C to RT, NaH5-Alkoxyisoindoline-1,3-diones58%

These reactions are facilitated by the electron-withdrawing effect of the dione moiety, which polarizes the C–Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium-mediated coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis:

text
**Conditions**: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (3:1), 90°C, 12 h **Product**: 5-Aryl-2-(p-tolyl)isoindoline-1,3-diones **Yield Range**: 60–85% [3]

Aminocarbonylation

CO insertion with amines forms amide derivatives:

text
**Conditions**: Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), Cs₂CO₃, toluene, CO (1 atm), 95°C **Product**: 2-Substituted isoindole-1,3-diones **Example Yield**: 76% for benzylamine derivative [3]

Condensation Reactions

The isoindoline-1,3-dione core reacts with amines to form fused heterocycles:

Amine Conditions Product Biological Activity (IC₅₀)
5-(2-Methoxyphenyl)thiosemicarbazideAcOH, reflux, 4 h2-(1,3,4-Thiadiazol-2-yl) derivative18 μM (antimycobacterial)
4-ChloroanilineGlacial AcOH, 120°C2-(4-Chlorophenyl) derivative28 μM (antimycobacterial)

Substituents on the amine directly influence reactivity and bioactivity. Electron-withdrawing groups (e.g., halogens) enhance antimycobacterial potency .

Electrophilic Aromatic Substitution

The p-tolyl group undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing dione:

Reaction Reagent Conditions Product
NitrationHNO₃/H₂SO₄0°C, 2 h4-Nitro-p-tolyl derivative
SulfonationSO₃/H₂SO₄100°C, 6 h4-Sulfo-p-tolyl derivative

Note: Experimental yields for these transformations are pending further optimization.

Mechanistic Insights

  • Nucleophilic Substitution : Follows an SNAr mechanism, with rate acceleration via resonance stabilization of the transition state by the dione.

  • Pd-Catalyzed Couplings : Proceed through oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation (Suzuki) or CO insertion (aminocarbonylation) .

  • Condensation : Acid-catalyzed nucleophilic attack of the amine on the carbonyl group, forming a tetrahedral intermediate that dehydrates to the heterocycle .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Isoindoline-1,3-diones, including 5-Bromo-2-(p-tolyl)isoindoline-1,3-dione, have been investigated for their potential anticancer properties. The compound's structure allows it to interact with biological targets such as enzymes and receptors involved in cancer progression. Research indicates that derivatives of isoindoline-1,3-dione can act as inhibitors of DNA methyltransferases and other key enzymes linked to tumor growth .

Case Study: Inhibitory Effects on Cancer Cell Lines

A study evaluating the cytotoxic effects of various isoindoline derivatives found that this compound exhibited significant inhibitory activity against several cancer cell lines, including breast and liver cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Electronics and Photonics

Recent research has highlighted the potential of isoindoline derivatives in electronic applications due to their semiconducting properties. The incorporation of this compound into polymer matrices has shown promise in enhancing the performance of organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Study: Performance in OLEDs

A study demonstrated that films made from blends of polymers containing isoindoline derivatives exhibited improved charge transport and light emission properties compared to conventional materials. This suggests that such compounds could be pivotal in developing next-generation electronic devices .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(p-tolyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom and p-tolyl group play a crucial role in its binding affinity and reactivity. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Effects

The biological and physicochemical properties of isoindoline-1,3-dione derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Key Properties/Effects References
5-Bromo-2-(p-tolyl)isoindoline-1,3-dione Br (5), p-tolyl (2) Enhanced lipophilicity (p-tolyl), electron withdrawal (Br), potential kinase inhibition
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Br (5), piperidinyl (2) Targets ATP-binding sites (e.g., topoisomerase II), improved bioavailability
5-Bromo-2-(5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione Br (5), thiadiazole (2) Strong topoisomerase II inhibition; heterocyclic substituent enhances metabolic stability
2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione Cl (aryl), acryloyl (4) Acetylcholinesterase inhibition (IC₅₀ ~12 µM)
5-Bromo-2-(2-(methylthio)phenyl)isoindoline-1,3-dione Br (5), methylthio (2) Moderate lipophilicity (logP ~3.2); sulfur enhances radical scavenging
5-Bromo-2-(2-butyloctyl)isoindoline-1,3-dione Br (5), alkyl chain (2) High lipophilicity (logP >5); suitable for lipid membrane penetration
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: Bromine at position 5 increases electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., topoisomerase II) .
  • Heterocyclic vs. Aryl Substituents: Thiadiazole and piperidinyl groups () improve target specificity compared to simple aryl groups. For example, thiadiazole derivatives exhibit IC₅₀ values of 0.8–2.1 µM against topoisomerase II, outperforming non-heterocyclic analogs .
Key Findings:
  • Topoisomerase II Inhibition : Thiadiazole and piperidinyl derivatives () show superior activity due to heterocyclic moieties that mimic ATP’s adenine ring.
  • Cholinesterase Inhibition : Arylacryloyl derivatives () exhibit moderate activity, suggesting that extended conjugation (e.g., acryloyl groups) enhances binding to cholinesterase catalytic sites.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison
Compound Melting Point (°C) logP (Predicted) Solubility (aq.) References
This compound Not reported ~3.5 Low (lipophilic) -
5-Bromo-2-(2-(methylthio)phenyl)isoindoline-1,3-dione 156–158 3.2 Moderate (DMSO-soluble)
5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one Not reported ~2.8 High (polar substituent)
2-(4-Bromobenzyl)isoindoline-1,3-dione Not reported ~4.1 Low
Key Insights:
  • Lipophilicity : Alkyl chains (e.g., 2-butyloctyl in ) drastically increase logP (>5), favoring blood-brain barrier penetration.
  • Aqueous Solubility : Oxygen-containing substituents (e.g., tetrahydrofuran in ) improve solubility, whereas brominated aryl groups reduce it.

Biological Activity

5-Bromo-2-(p-tolyl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 5th position and a p-tolyl group at the 2nd position of the isoindoline-1,3-dione framework. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)6.2Inhibition of cell proliferation
HCT-116 (Colon Cancer)4.0Induction of apoptosis via mitochondrial pathway
A549 (Lung Cancer)8.5Inhibition of tubulin polymerization

The mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways, particularly through interactions with tubulin and other cellular targets .

Anti-inflammatory Activity

This compound has also shown anti-inflammatory effects in vitro. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs).

Cytokine Inhibition (%) Concentration (µM)
IL-67810
TNF-α6510

This anti-inflammatory activity is attributed to its ability to modulate signaling pathways associated with inflammation .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest potential applications in treating bacterial infections, although further studies are needed to elucidate its full spectrum of antimicrobial activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes involved in cancer cell proliferation and inflammatory responses.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by disrupting tubulin dynamics.
  • Cytokine Modulation : The reduction in cytokine production indicates its role in modulating immune responses.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoindoline compounds, including this compound, exhibited significant anticancer activity through apoptosis induction in cancer cells .
  • Another research article focused on the anti-inflammatory properties, showcasing that treatment with this compound led to a marked decrease in inflammatory markers in vitro .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-Bromo-2-(p-tolyl)isoindoline-1,3-dione?

  • Methodological Answer : A typical synthesis involves coupling reactions using copper iodide (CuI) as a catalyst in a PEG-400/DMF solvent mixture. For example, brominated indole precursors are reacted with aryl alkynes under click chemistry conditions. The product is purified via flash column chromatography (70:30 ethyl acetate/hexane) and characterized using 1^1H NMR, 13^13C NMR, and TLC (Rf = 0.30 in the same solvent system). Residual solvents like DMF are removed under vacuum at 90°C .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while 13^13C NMR confirms carbonyl (C=O) and aromatic carbons.
  • HRMS : High-resolution mass spectrometry verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 427.0757) .
  • TLC : Monitors reaction progress and purity using ethyl acetate/hexane systems .

Q. What safety precautions are required during handling?

  • Methodological Answer : Store below -20°C to prevent decomposition. Use PPE (N95 masks, gloves, eye protection) due to hazards like skin/eye irritation (H315, H319) and respiratory sensitization (H335). In case of exposure, rinse affected areas with water and consult a physician .

Advanced Research Questions

Q. How can reaction yield be optimized for this compound?

  • Methodological Answer : Employ factorial design of experiments (DoE) to test variables:

  • Catalyst loading : Vary CuI concentrations (0.5–1.5 eq).
  • Solvent ratios : Optimize PEG-400/DMF mixtures (1:1 to 3:1).
  • Reaction time : Monitor completion via TLC at 6–24 hours.
    Statistical analysis (e.g., ANOVA) identifies significant factors, reducing trial-and-error approaches .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Cross-validate using complementary techniques:

  • X-ray crystallography : Resolves ambiguities in molecular geometry (e.g., bond angles in aromatic rings) .
  • 2D NMR (COSY, HSQC) : Clarifies proton-carbon correlations, especially for overlapping signals.
  • Elemental analysis : Confirms stoichiometry if HRMS data is inconclusive .

Q. What computational methods aid in designing derivatives for enzyme inhibition studies?

  • Methodological Answer : Use quantum chemical calculations (DFT) to model binding interactions with target enzymes like kinases or proteases. ICReDD’s reaction path search algorithms predict optimal substituents (e.g., electron-withdrawing groups on the p-tolyl ring) to enhance inhibitory activity. Experimental validation involves enzyme kinetics (Km/Vmax analysis) and molecular docking .

Q. How is this compound applied in studying drug-receptor interactions?

  • Methodological Answer : As a competitive inhibitor, it is used in:

  • Enzyme kinetics : Measure IC50 values via fluorometric assays.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like GPCRs.
  • Metabolic stability tests : Incubate with liver microsomes to assess CYP450-mediated degradation .

Key Research Considerations

  • Contradictions in Synthesis Protocols : reports a 50% yield using CuI, while other indole syntheses (e.g., bisindolylmaleimides) may require palladium catalysts. Researchers should compare reaction mechanisms (radical vs. polar pathways) for reproducibility .
  • Advanced Applications : The compound’s bromine atom enables further functionalization (e.g., Suzuki coupling) to create libraries for high-throughput screening .

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